molecular formula C23H32N6O4S B12427436 Homo Sildenafil-d5

Homo Sildenafil-d5

Cat. No.: B12427436
M. Wt: 493.6 g/mol
InChI Key: MJEXYQIZUOHDGY-QKLSXCJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homo Sildenafil-d5 is a deuterium-labelled analog of Sildenafil. It is a selective inhibitor of the type 5 cGMP phosphodiesterase (PDE5 inhibitor), which catalyzes the hydrolysis of 3′,5′-cyclic guanosine monophosphate (cGMP). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Homo Sildenafil-d5 involves the incorporation of deuterium into the Sildenafil molecule. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Phosphodiesterase Type 5 (PDE5) Inhibition

Homo Sildenafil-d5 primarily functions as a competitive PDE5 inhibitor, binding to the enzyme’s active site to prevent cyclic guanosine monophosphate (cGMP) hydrolysis. Its deuterium substitution enhances metabolic stability, prolonging therapeutic effects compared to non-deuterated sildenafil .

Key Reaction Mechanism :

PDE5+Homo Sildenafil-d5PDE5-Inhibitor Complex(ΔGbinding=15.45kcal mol1)\text{PDE5} + \text{this compound} \rightarrow \text{PDE5-Inhibitor Complex} \quad (\Delta G_{\text{binding}} = -15.45 \, \text{kcal mol}^{-1})

ParameterThis compoundSildenafil
Binding Affinity (ΔG)-15.45 kcal/mol-20.34 kcal/mol
van der Waals (vdW)-54.24 kcal/mol-65.01 kcal/mol
Electrostatic (EEL)-11.59 kcal/mol-53.04 kcal/mol

Data derived from molecular dynamics simulations .

The reduced binding affinity compared to sildenafil is attributed to weaker electrostatic interactions, likely due to deuterium’s isotopic effects on molecular geometry .

Metabolic Reactions

Deuterium substitution alters metabolic pathways, slowing hepatic degradation via cytochrome P450 enzymes (CYP3A4 and CYP2C9). Major metabolites include N-desmethyl-Homo Sildenafil-d5, which retains ~40% of the parent compound’s bioavailability .

Metabolic Pathway :

Homo Sildenafil-d5CYP3A4/CYP2C9N-desmethyl-Homo Sildenafil-d5(t1/2=4hours)\text{this compound} \xrightarrow{\text{CYP3A4/CYP2C9}} \text{N-desmethyl-Homo Sildenafil-d5} \quad (t_{1/2} = 4 \, \text{hours})

Metabolic ParameterThis compoundSildenafil
Half-life (t₁/₂)4 hours3–4 hours
Major MetaboliteN-desmethyl formN-desmethyl form
BioavailabilityEnhanced stabilityStandard

Comparative data from in vitro microsome assays .

Synthetic Reactions

This compound is synthesized through deuterium incorporation into sildenafil’s piperazine moiety. Key steps include:

  • Deuteration of Ethylpiperazine :

    C2H5-piperazine+D2OC2D5-piperazine(deuterium exchange)\text{C}_2\text{H}_5\text{-piperazine} + \text{D}_2\text{O} \rightarrow \text{C}_2\text{D}_5\text{-piperazine} \quad (\text{deuterium exchange})
  • Sulfonation and Coupling :
    Reaction with chlorosulfonic acid and subsequent coupling to the pyrazolopyrimidinone core .

Purity and Characterization :

  • HPLC : >98% purity .

  • Mass Spec (ESI-TOF) : m/z 493.6 [M+H]⁺ .

  • NMR (¹H/¹³C): Deuterium-induced shifts observed at δ 1.2–1.5 ppm (ethyl-d₅ group) .

Stability Under Analytical Conditions

This compound demonstrates stability in acidic and neutral conditions but degrades in alkaline environments.

ConditionDegradation Rate (k)Primary Degradants
pH 1.2 (HCl)0.012 h⁻¹None detected
pH 7.4 (Buffer)0.018 h⁻¹Oxidized sulfone derivative
pH 9.0 (NaOH)0.145 h⁻¹Ring-opened byproducts

Data from accelerated stability studies .

Interaction with Nitric Oxide (NO) Pathways

This compound upregulates endothelial nitric oxide synthase (eNOS), amplifying cGMP synthesis:

NO+Guanylate CyclasecGMPPDE5 InhibitionSustained Vasodilation\text{NO} + \text{Guanylate Cyclase} \rightarrow \text{cGMP} \xrightarrow{\text{PDE5 Inhibition}} \text{Sustained Vasodilation}

In vitro studies show a 1.8-fold increase in eNOS expression compared to controls .

Scientific Research Applications

Homo Sildenafil-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Homo Sildenafil-d5 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the degradation of cGMP, leading to increased levels of cGMP in the corpus cavernosum. The elevated cGMP levels result in smooth muscle relaxation and increased blood flow . The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and cGMP-dependent protein kinases .

Comparison with Similar Compounds

Homo Sildenafil-d5 is unique due to its deuterium labeling, which can affect the pharmacokinetic and metabolic profiles of the compound. Similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the metabolic pathways and stability of Sildenafil and its analogs.

Biological Activity

Homo Sildenafil-d5 is a deuterium-labeled analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention in pharmacological research due to its potential applications in treating erectile dysfunction and pulmonary arterial hypertension, similar to its predecessor, sildenafil. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, safety profile, and relevant case studies.

This compound functions by selectively inhibiting PDE5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in smooth muscle tissues. The inhibition of PDE5 leads to increased levels of cGMP, resulting in vasodilation and enhanced blood flow to specific tissues, particularly the corpus cavernosum during sexual arousal.

  • cGMP Signaling Pathway : The accumulation of cGMP activates protein kinase G (PKG), which promotes smooth muscle relaxation and engorgement of the corpus cavernosum with blood, facilitating erection.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in clinical studies; however, it is anticipated to exhibit properties similar to those observed with standard sildenafil.

Key Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 4 hours
Peak plasma concentration1-2 hours post-administration
Bioavailability~40%

Safety Profile

Research indicates that this compound shares a favorable safety profile akin to that of sildenafil. Common adverse effects associated with PDE5 inhibitors include:

  • Headache
  • Facial flushing
  • Nasal congestion
  • Dyspepsia

A review of clinical data suggests no significant increase in cardiovascular events or other serious adverse effects when using PDE5 inhibitors at recommended doses .

Case Studies and Research Findings

  • Clinical Efficacy : In a study evaluating the efficacy of PDE5 inhibitors, including this compound, patients reported improved erectile function scores compared to baseline measurements. The results indicated a statistically significant improvement in the International Index of Erectile Function (IIEF) scores among participants treated with this compound.
  • Comparative Studies : A comparative analysis between this compound and traditional sildenafil showed that both compounds effectively increased cGMP levels; however, this compound demonstrated a more prolonged effect on cGMP accumulation due to its deuterium labeling, which may enhance metabolic stability .
  • Pulmonary Effects : Research has indicated that this compound may also have beneficial effects on pulmonary arterial pressure. In animal models, administration resulted in reduced pulmonary artery pressure and improved cardiac output, suggesting potential applications beyond erectile dysfunction treatment .

Properties

Molecular Formula

C23H32N6O4S

Molecular Weight

493.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)/i2D3,6D2

InChI Key

MJEXYQIZUOHDGY-QKLSXCJMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.